molecular formula C13H13N5 B13938668 5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B13938668
M. Wt: 239.28 g/mol
InChI Key: BAEKRMUFCBZPQL-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines.

Chemical Reactions Analysis

5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of phosphodiesterase by binding to its active site, thereby preventing the breakdown of cyclic nucleotides . This inhibition can lead to various physiological effects, including anti-inflammatory and antiproliferative activities.

Comparison with Similar Compounds

5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is structurally similar to other pyrrolopyrimidines and pyrimidopyrimidines. Some of the similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications .

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

5-(4-aminophenyl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H13N5/c1-18-6-10(8-2-4-9(14)5-3-8)11-12(15)16-7-17-13(11)18/h2-7H,14H2,1H3,(H2,15,16,17)

InChI Key

BAEKRMUFCBZPQL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)N

Origin of Product

United States

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